N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide
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Description
“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide” is a chemical compound . The molecular formula is C20H20F2N2O3, with an average mass of 374.381 Da and a monoisotopic mass of 374.144196 Da .
Molecular Structure Analysis
The canonical SMILES representation of the molecule isCCN1C2=C(C=C(C=C2)N(CC(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)C)C)OCC(C1=O)(C)C
. This provides a text representation of the molecule’s structure. For a visual representation, you may want to use a molecular visualization tool with this SMILES string.
Scientific Research Applications
Synthesis and Structural Analysis
A series of benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds structurally related to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide, have been synthesized and analyzed. The molecular structures were validated through spectroscopic and X-ray diffraction methods, and the charge distributions at different atomic sites were computed using the natural bond orbital (NBO) method. These compounds were also evaluated for their nonlinear optical (NLO) properties, indicating potential applications in optoelectronics and photonics (Almansour et al., 2016).
Antimicrobial Potential
Fluorobenzamide compounds structurally akin to this compound have been synthesized and screened for antimicrobial activity. The presence of a fluorine atom in these compounds was found to be crucial for enhancing their antimicrobial properties, indicating their potential as a framework for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Pharmaceutical Process Development
The benzoxazepine core, a part of the chemical structure of this compound, is present in various kinase inhibitors. Research into the process development for scalable synthesis of compounds containing the benzoxazepine core has been reported. This includes the preparation of distinct fragments and the scaling up of processes for material preparation, demonstrating the compound's relevance in pharmaceutical manufacturing (Naganathan et al., 2015).
properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-4-23-16-11-15(22-18(24)13-5-7-14(21)8-6-13)9-10-17(16)26-12-20(2,3)19(23)25/h5-11H,4,12H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCNEFBFWXLSPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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